4-Nitrocatechol sulfate

Übersicht

Beschreibung

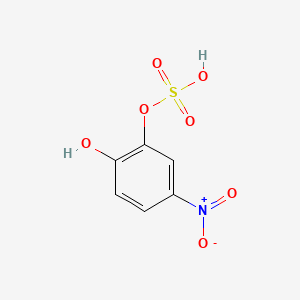

4-Nitrocatechol sulfate: is an aromatic sulfate compound with the chemical formula C6H3NO7SK2. It is also known by other names, such as 2-hydroxy-5-nitrophenyl sulfate and 2-hydroxy-5-nitrophenyl sulfate dipotassium salt. The compound’s linear structure includes a catechol ring (1,2-dihydroxybenzene) with a nitro group (NO2) and a sulfate group (SO4) attached .

Vorbereitungsmethoden

Synthetic Routes: The synthetic preparation of 4-Nitrocatechol sulfate typically involves the reaction of 4-nitrocatechol (1,2-dihydroxy-4-nitrobenzene) with sulfuric acid (H2SO4). The reaction proceeds as follows:

4-Nitrocatechol+Sulfuric Acid→4-Nitrocatechol sulfate

Reaction Conditions: The reaction is typically carried out under acidic conditions, and the product is isolated as the dipotassium salt (K2SO4) form. Crystallization or precipitation methods are used to obtain the pure compound.

Industrial Production Methods: While this compound is not produced on a large industrial scale, it serves as an important intermediate in various biochemical assays and research applications.

Analyse Chemischer Reaktionen

Metabolic Reactions

-

Production from p-Nitrophenol: 4-Nitrocatechol can be produced from rho-nitrophenol (PNP) through hydroxylation in rat liver microsomes . This reaction requires reduced nicotinamide adenine dinucleotide phosphate and oxygen .

-

Further Metabolism: 4-Nitrocatechol is further metabolized to glucuronide and sulfate conjugates. It can also be converted back to PNP by liver microsomes .

Enzymatic Reactions

-

Role in Degradation Pathways: 4-Nitrocatechol is an intermediate in the degradation of PNP by various microorganisms . For example, Burkholderia cepacia utilizes 4-nitrocatechol as a carbon, nitrogen, and energy source .

-

Monooxygenase Activity: The conversion of PNP to 4-nitrocatechol is catalyzed by monooxygenases . These enzymes often consist of two components: a flavoprotein reductase and an oxygenase.

-

Inhibition: Nitrite release from 4-nitrocatechol can be inhibited by flavoprotein inhibitors like methimazole .

Reactions in Atmospheric Chemistry

-

Nighttime Chemistry: In the atmosphere, 4-nitrocatechol forms during nighttime reactions between catechol and nitrate radicals (NO3) on the surface of aqueous atmospheric particles .

-

Aqueous Microdroplets: The reaction occurs in aqueous microdroplets, with the production of 4-nitrocatechol influenced by the ratios of nitrogen dioxide and ozone .

-

Photosensitization: 4-Nitrocatechol can also be involved in sulfate formation in biomass burning aerosols, acting as a photosensitizer .

Wissenschaftliche Forschungsanwendungen

Chromogenic Substrate for Sulfatases

One of the primary applications of 4-nitrocatechol sulfate is as a chromogenic substrate for sulfatase enzymes. It is commonly utilized in biochemical assays to measure sulfatase activity. The dipotassium salt form of this compound enhances solubility and stability, making it suitable for laboratory use .

Table 1: Characteristics of this compound as a Chromogenic Substrate

| Property | Value |

|---|---|

| Solubility | Soluble in water (100 mg/ml) |

| Light Sensitivity | Yes |

| Storage Conditions | Store away from light and heat |

Inhibition Studies

Research has demonstrated that this compound acts as a specific inhibitor of the Yersinia protein tyrosine phosphatase YopH , which is implicated in various diseases including gastrointestinal syndromes and bubonic plague. The compound exhibits over tenfold selectivity towards YopH compared to other mammalian protein tyrosine phosphatases . This selectivity makes it a valuable tool in drug design, particularly for targeting pathogenic proteins.

Case Study: Docking Pathways

A study on the docking pathways of this compound to YopH utilized computational simulations to identify binding poses and pathways. The sulfate group was found to be crucial for ligand binding and orientation within the binding pocket, providing insights into the molecular mechanisms involved in protein-ligand interactions .

Environmental Applications

This compound has also been investigated for its role in environmental chemistry. Its presence in aerosol particles has implications for understanding atmospheric reactions and the behavior of organic compounds under varying conditions. Studies indicate that the optical properties of aqueous particles containing 4-nitrocatechol can influence climate models and pollutant behavior .

Wirkmechanismus

The exact mechanism by which 4-Nitrocatechol sulfate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Obwohl 4-Nitrocatecholsulfat aufgrund seiner spezifischen funktionellen Gruppen (Nitro und Sulfat) einzigartig ist, gibt es andere verwandte Verbindungen, darunter:

- 4-Nitrocatechol (ohne die Sulfatgruppe)

- Andere Catecholderivate mit unterschiedlichen Substituenten

Biologische Aktivität

4-Nitrocatechol sulfate is a small molecule with significant biological activity, particularly in the context of enzymatic reactions and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNOS

- Molecular Weight : 235.171 g/mol

- Synonyms : 2-hydroxy-5-nitrophenyl hydrogen sulfate, para-Nitrocatechol sulfate

This compound primarily acts as a substrate for arylsulfatase enzymes, particularly arylsulfatase A (ARSA). This enzyme hydrolyzes cerebroside sulfate, playing a crucial role in the metabolism of sulfatides in various tissues. The hydrolysis of this compound by ARSA can be quantified using chromogenic assays, which measure the product formation at specific temperatures and conditions .

Enzymatic Activity

- Enzyme : Arylsulfatase A

- Function : Hydrolyzes cerebroside sulfate

- Activity Rate : At 0°C, the hydrolysis rate is approximately 24% of that at 37°C .

Biological Activity

This compound exhibits several biological activities:

- Substrate for Enzymes : It serves as a chromogenic substrate for arylsulfatase A, facilitating the study of enzyme deficiencies in conditions like metachromatic leukodystrophy .

- Potential Toxicity and Biodegradation : Studies indicate that while it is not readily biodegradable, certain bacterial strains can utilize it as a carbon source, suggesting potential applications in bioremediation .

- Pharmacological Properties : The compound has been evaluated for its pharmacological profiles, including its interactions with various cytochrome P450 enzymes, indicating low promiscuity in inhibitory activity .

Case Study 1: Metachromatic Leukodystrophy

A study utilized this compound to assess arylsulfatase A activity in skin fibroblasts from patients with metachromatic leukodystrophy (MLD). The assay revealed residual enzyme activities ranging from 0% to 14% of normal levels in affected individuals, demonstrating its utility in diagnosing enzyme deficiencies .

Case Study 2: Biodegradation by Burkholderia cepacia

Research demonstrated that Burkholderia cepacia can degrade 4-nitrocatechol as a sole carbon source. This finding highlights the compound's environmental impact and potential use in biotechnological applications for pollutant degradation .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

10485-66-2 |

|---|---|

Molekularformel |

C6H5NO7S |

Molekulargewicht |

235.17 g/mol |

IUPAC-Name |

(2-hydroxy-5-nitrophenyl) hydrogen sulfate |

InChI |

InChI=1S/C6H5NO7S/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13/h1-3,8H,(H,11,12,13) |

InChI-Schlüssel |

XMCCOOONGGUOLA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O |

Key on ui other cas no. |

10485-66-2 |

Verwandte CAS-Nummern |

14528-64-4 (di-potassium salt) |

Synonyme |

2-hydroxy-5-nitrophenyl sulfate 4-nitrocatechol sulfate 4-nitrocatechol sulfate, dipotassium salt 4-nitrocatechol sulfate, monopotassium salt p-nitrocatechol sulfate para-nitrocatechol sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.